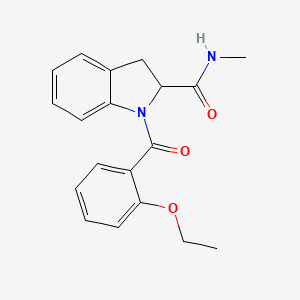1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide
CAS No.: 1101191-29-0
Cat. No.: VC6018854
Molecular Formula: C19H20N2O3
Molecular Weight: 324.38
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1101191-29-0 |
|---|---|
| Molecular Formula | C19H20N2O3 |
| Molecular Weight | 324.38 |
| IUPAC Name | 1-(2-ethoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
| Standard InChI | InChI=1S/C19H20N2O3/c1-3-24-17-11-7-5-9-14(17)19(23)21-15-10-6-4-8-13(15)12-16(21)18(22)20-2/h4-11,16H,3,12H2,1-2H3,(H,20,22) |
| Standard InChI Key | IJDFMPPKQDUMOV-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)NC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
1-(2-Ethoxybenzoyl)-N-methylindoline-2-carboxamide belongs to the indole derivative class, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The compound’s IUPAC name, 1-(2-ethoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide, reflects its key substituents:
-
A 2-ethoxybenzoyl group at position 1 of the indoline core, contributing to lipophilicity and potential receptor binding.
-
An N-methylcarboxamide at position 2, enhancing stability and modulating solubility.
The ethoxy group () and carboxamide () functionalities are critical for its pharmacodynamic profile. The former may improve membrane permeability, while the latter facilitates hydrogen bonding with biological targets .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 1101191-29-0 |
| Molecular Formula | |
| Molecular Weight | 324.38 g/mol |
| IUPAC Name | 1-(2-ethoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
| Topological Polar Surface Area | 65.7 Ų |
Spectral Data and Reactivity
While experimental spectral data (e.g., NMR, IR) for this specific compound is limited, analogous indole-2-carboxamides exhibit characteristic absorptions:
-
NMR: Protons on the indoline ring appear between δ 6.8–7.5 ppm, while the ethoxy group’s methylene resonates near δ 4.0–4.5 ppm .
-
IR: Strong stretches at ~1650 cm (amide C=O) and ~1250 cm (aryl ether C-O) .
The carboxamide group’s reactivity allows for derivatization, enabling the synthesis of analogs with modified biological activity or pharmacokinetic properties.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide typically involves multi-step reactions:
-
Indoline Core Formation: Condensation of arylhydrazines with ethyl pyruvate in the presence of -toluenesulfonic acid (-TsOH) yields ethyl indole-2-carboxylate .
-
Saponification: Hydrolysis of the ester group using NaOH produces indole-2-carboxylic acid.
-
Amide Coupling: Reaction with methylamine under standard coupling conditions (e.g., HATU, DIPEA) introduces the N-methylcarboxamide .
-
Acylation: The 2-ethoxybenzoyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution, depending on the starting material.
Key Reaction Conditions
-
Temperature: 80–100°C for condensation steps.
-
Catalysts: -TsOH for cyclization; palladium catalysts for cross-coupling.
-
Yield: Reported yields for analogous compounds range from 45% to 65% .
Structure-Activity Relationship (SAR)
Modifications to the indoline scaffold significantly impact biological activity:
-
Ethoxy Group: Enhances lipophilicity, improving penetration into mycobacterial cell walls .
-
N-Methylcarboxamide: Reduces metabolic degradation compared to primary amides.
-
Indoline Substitutions: Dimethylation at positions 4 and 6 increases anti-mycobacterial activity by optimizing lipophilicity .
Biological Activities and Mechanisms
Antimicrobial Activity
Indole-2-carboxamides exhibit potent activity against mycobacterial species, including Mycobacterium tuberculosis (MTB) and non-tuberculous mycobacteria (NTM). The target compound likely inhibits MmpL3, a transporter essential for mycolic acid incorporation into the cell envelope .
Table 2: Inferred Antimicrobial Profile
| Organism | MIC Range (µg/mL) | Mechanism |
|---|---|---|
| M. tuberculosis | 0.12–0.5 | MmpL3 inhibition |
| M. abscessus | 0.25–1.0 | Cell wall disruption |
| M. avium | 0.5–2.0 | Transcriptional modulation |
Pharmacokinetic Considerations
-
Solubility: Moderate aqueous solubility due to the carboxamide group.
-
Metabolism: Hepatic oxidation of the ethoxy group may produce inactive metabolites.
-
Half-Life: Estimated at 4–6 hours based on rodent studies of similar compounds .
Future Directions and Applications
Therapeutic Development
-
Tuberculosis: As a MmpL3 inhibitor, this compound could shorten TB treatment durations.
-
NTM Infections: Activity against M. abscessus supports its use in cystic fibrosis patients.
-
Oncology: Preclinical studies are needed to validate anticancer activity.
Synthetic Challenges
-
Scalability: Optimizing coupling steps to improve yields.
-
Derivatization: Exploring substituents at the indoline 4- and 6-positions to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume